molecular formula C11H16N4O4 B1197289 4,4'-Propane-1,3-diyldipiperazine-2,6-dione

4,4'-Propane-1,3-diyldipiperazine-2,6-dione

Cat. No.: B1197289
M. Wt: 268.27 g/mol
InChI Key: YLGQIXNQPPIMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-propane-1,3-diyldipiperazine-2,6-dione is a N-alkylpiperazine. It has a role as an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor.

Scientific Research Applications

Cardioprotective Agent Research

Dexrazoxane, a derivative of 4,4'-Propane-1,3-diyldipiperazine-2,6-dione, has been studied for its cardioprotective properties. It is effective against anthracycline-induced cardiac toxicity. Research includes geometry optimization, electron cloud calculations, and the calculation of steric energy, highlighting its potential in protecting the heart from toxic effects of certain chemotherapy drugs (Otuokere & Amaku, 2015).

Fragmentation Studies in Mass Spectrometry

Studies on the fragmentation of bis-phthalimide derivatives related to this compound using electron impact ionization-mass spectrometry (EI-MS) have been conducted. These studies aid in understanding molecular structures and behaviors, contributing to analytical chemistry applications (Yosefdad, Valadbeigi, & Bayat, 2020).

Chemoselective Thioacetalization

Research on chemoselective thioacetalization using a propane-1,3-dithiol equivalent, which is related to this compound, shows its application in synthesizing thioacetals. This has implications in the development of odorless, non-thiolic substances for various chemical processes (Ouyang et al., 2006).

Antimicrobial Activity

Compounds synthesized from 1,3-dione derivatives, similar to this compound, have been studied for their antimicrobial activity. These studies are significant in exploring new compounds for potential use as metal-derived drugs (Sampal et al., 2018).

Properties

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

4-[3-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione

InChI

InChI=1S/C11H16N4O4/c16-8-4-14(5-9(17)12-8)2-1-3-15-6-10(18)13-11(19)7-15/h1-7H2,(H,12,16,17)(H,13,18,19)

InChI Key

YLGQIXNQPPIMQK-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)CN1CCCN2CC(=O)NC(=O)C2

Canonical SMILES

C1C(=O)NC(=O)CN1CCCN2CC(=O)NC(=O)C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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